p-Hexyloxybenzylidene p-octylaniline
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Overview
Description
p-Hexyloxybenzylidene p-octylaniline: is an organic compound with the molecular formula C27H39NO and a molecular weight of 393.6047 g/mol It is known for its unique structure, which includes a benzylidene group substituted with hexyloxy and octylaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Hexyloxybenzylidene p-octylaniline typically involves the condensation reaction between p-hexyloxybenzaldehyde and p-octylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: p-Hexyloxybenzylidene p-octylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
p-Hexyloxybenzylidene p-octylaniline has several scientific research applications, including:
Chemistry: It is used as a model compound in the study of liquid crystalline materials and their phase transitions.
Biology: The compound’s liquid crystalline properties make it useful in the development of biosensors and bioimaging techniques.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, such as liquid crystal displays (LCDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of p-Hexyloxybenzylidene p-octylaniline is primarily related to its liquid crystalline properties. The compound can form ordered structures that respond to external stimuli, such as temperature and electric fields. These properties are exploited in various applications, including display technologies and sensors. The molecular targets and pathways involved in its action are related to its ability to align and reorient in response to external forces .
Comparison with Similar Compounds
- p-Methoxybenzylidene p-butylaniline
- p-Ethoxybenzylidene p-pentylaniline
- p-Butoxybenzylidene p-hexylaniline
Comparison: p-Hexyloxybenzylidene p-octylaniline is unique due to its specific combination of hexyloxy and octylaniline groups, which impart distinct liquid crystalline properties. Compared to similar compounds, it may exhibit different phase transition temperatures and optical properties, making it suitable for specific applications in liquid crystal technology .
Properties
IUPAC Name |
1-(4-hexoxyphenyl)-N-(4-octylphenyl)methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO/c1-3-5-7-9-10-11-13-24-14-18-26(19-15-24)28-23-25-16-20-27(21-17-25)29-22-12-8-6-4-2/h14-21,23H,3-13,22H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEZBSKSIITGJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39777-28-1 |
Source
|
Record name | p-Hexyloxybenzylidene p-octylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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